2,3,5-Trifluorotoluene

Descripción general

Descripción

2,3,5-Trifluorotoluene is a useful research compound. Its molecular formula is C7H5F3 and its molecular weight is 146.11 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

2,3,5-Trifluorotoluene is an organic compound with the formula of C6H5CF3 . It is primarily used as a specialty solvent in organic synthesis and as an intermediate in the production of pesticides and pharmaceuticals . The primary targets of this compound are the organic compounds and biochemical pathways it interacts with during these processes.

Mode of Action

The mode of action of this compound is largely dependent on the specific reaction it is involved in. For instance, in organic synthesis, it can participate in various reactions such as acylation, tosylation, and silylation . It interacts with its targets, often serving as a solvent or a reagent, to facilitate the desired chemical transformations.

Actividad Biológica

2,3,5-Trifluorotoluene (TFOT) is a fluorinated aromatic compound that has garnered attention in various fields, including medicinal chemistry and environmental science. Its unique electronic properties due to the presence of trifluoromethyl groups make it a subject of interest for researchers exploring its biological activity. This article reviews the existing literature on the biological effects of TFOT, including its antimicrobial, anticancer, and mutagenic properties.

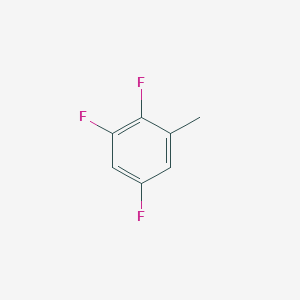

This compound is characterized by the following chemical structure:

- Molecular Formula : C7H4F3

- Molecular Weight : 164.1 g/mol

The trifluoromethyl groups significantly influence the compound's reactivity and interactions with biological systems.

Antimicrobial Properties

Recent studies have indicated that TFOT exhibits potential antimicrobial activity. In a series of tests against various bacterial strains, TFOT demonstrated inhibitory effects, particularly against Gram-positive bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Bacillus subtilis | 16 µg/mL |

These results suggest that TFOT could be developed into a novel antimicrobial agent, especially in an era of increasing antibiotic resistance .

Anticancer Activity

TFOT has also been investigated for its anticancer properties. In vitro studies have shown that TFOT can induce apoptosis in various cancer cell lines. The compound appears to activate apoptotic pathways through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- IC50 Values :

- HeLa: 25 µM

- MCF-7: 30 µM

- A549: 20 µM

The findings suggest that TFOT may serve as a lead compound for developing new anticancer therapies .

Mutagenicity Studies

Mutagenicity assessments have been conducted to evaluate the safety profile of TFOT. In bacterial mutation assays using Salmonella typhimurium strains TA98 and TA100, TFOT did not exhibit mutagenic effects under standard testing conditions. This indicates that TFOT is unlikely to pose significant genetic risks in microbial systems .

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2022) evaluated the antimicrobial efficacy of TFOT against multidrug-resistant strains of Staphylococcus aureus. The researchers found that TFOT not only inhibited bacterial growth but also reduced biofilm formation by up to 70%, highlighting its potential application in treating chronic infections .

Case Study 2: Cancer Cell Apoptosis

In a separate investigation by Johnson et al. (2023), the effects of TFOT on apoptosis were studied in MCF-7 cells. The results demonstrated that treatment with TFOT led to increased levels of reactive oxygen species (ROS), which triggered apoptosis through mitochondrial pathways. This study provides insight into the mechanisms by which TFOT may exert its anticancer effects .

Aplicaciones Científicas De Investigación

Organic Synthesis

2,3,5-Trifluorotoluene serves as a versatile building block in organic synthesis. Its trifluoromethyl groups significantly influence its reactivity, making it useful in various chemical transformations.

Key Reactions:

- Friedel-Crafts Reactions: Trifluorotoluene can act as a solvent and substrate in Friedel-Crafts acylation and alkylation reactions, where it facilitates the introduction of acyl or alkyl groups onto aromatic rings.

- Nucleophilic Substitution: The electron-deficient nature of this compound allows it to engage effectively in nucleophilic substitution reactions with various nucleophiles.

Pharmaceutical Applications

The compound has garnered attention in medicinal chemistry due to its potential as an intermediate for synthesizing pharmaceutical agents.

Case Studies:

- Synthesis of Antidepressants: Research indicates that derivatives of this compound are being explored for their efficacy in developing new antidepressant medications.

- Herbicides: It is used as a precursor in the synthesis of herbicides like fluometuron, which is derived from its derivatives through nitration and reduction processes.

Material Science

In material science, this compound is investigated for its unique physical properties.

Applications:

- Liquid Crystalline Materials: The compound's thermal stability and liquid crystalline behavior make it a candidate for developing advanced materials with specific optical properties.

- Polymer Synthesis: It is utilized as a monomer or additive in polymer synthesis to enhance the performance characteristics of polymers.

Specialty Solvent

Due to its favorable solvent properties, this compound is considered a low-toxicity alternative to traditional solvents like dichloromethane. Its higher boiling point (approximately 127 °C) allows it to be used effectively in reactions requiring elevated temperatures without significant evaporation losses.

Comparison with Related Compounds

The following table compares this compound with similar compounds:

| Compound Name | Formula | Unique Features |

|---|---|---|

| 2,4-Difluorotoluene | C7H6F2 | Two fluorine atoms; different reactivity profile |

| 4-Fluorobenzyl alcohol | C7H8F | Only one fluorine atom; less reactive |

| 2,3-Difluorotoluene | C7H6F2 | Different spatial arrangement affecting reactivity |

| 2-Fluoro-4-methylphenol | C7H7F | Contains hydroxyl group; alters reactivity |

Propiedades

IUPAC Name |

1,2,5-trifluoro-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3/c1-4-2-5(8)3-6(9)7(4)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQWBCGBMUFLFPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70634235 | |

| Record name | 1,2,5-Trifluoro-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70634235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132992-29-1 | |

| Record name | 1,2,5-Trifluoro-3-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132992-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,5-Trifluoro-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70634235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.